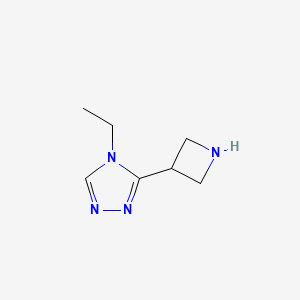

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole

Übersicht

Beschreibung

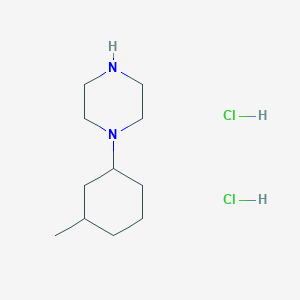

The compound “3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole” is a complex organic molecule that contains an azetidine ring and a 1,2,4-triazole ring. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and 1,2,4-triazoles are five-membered heterocycles containing three nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

A pivotal study explored the synthesis and anticonvulsant screening of 1,2,4-triazole derivatives, notably including compounds analogous to the chemical structure of interest. The research highlighted the design, synthesis, and evaluation of new (arylalkyl)azoles, particularly emphasizing their anticonvulsant properties. The compounds showcased protective effects against seizures induced by 6Hz and maximal electroshock (MES) in mice, with specific compounds demonstrating activity at 100mg/kg without exhibiting neurotoxicity. These findings accentuate the potential of these compounds as anticonvulsants, with the mentioned derivatives exhibiting favorable pharmacokinetic properties, such as high membrane permeability and oral absorptivity. However, the study also noted the need for further optimization to address hERG inhibition, a common concern in drug development (Sarı, Kaynak, & Dalkara, 2018).

Anti-inflammatory and Analgesic Activity

Another research avenue explored the synthesis of 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles, with a focus on their anti-inflammatory and analgesic potential. The compounds, including derivatives structurally related to the chemical of interest, demonstrated significant, dose-dependent anti-inflammatory activity against carrageenin-induced paw edema in rats. Moreover, the analgesic activity of these compounds correlated well with their anti-inflammatory activities, indicating their therapeutic potential in treating conditions involving inflammation and pain (El-Emam & Ibrahim, 1991).

Prevention of Ethanol-induced Oxidative Stress

In a distinct study, the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress were investigated. The research demonstrated the efficacy of certain derivatives in ameliorating peroxidative injury caused by ethanol administration in mouse liver and brain tissues. The study highlighted the potential of these compounds, including analogs related to the chemical structure , in selectively controlling ethanol-induced oxidative damage, thus providing insights into their potential therapeutic applications (Aktay, Tozkoparan, & Ertan, 2005).

Wirkmechanismus

Target of Action

Azetidine derivatives have been found to have a variety of biological activities . For instance, some azetidine derivatives are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .

Mode of Action

The mode of action of azetidine derivatives can vary depending on the specific compound. For example, Azelnidipine, a dihydropyridine calcium channel blocker, inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls .

Biochemical Pathways

The biochemical pathways affected by azetidine derivatives can also vary. In the case of Azelnidipine, it affects the calcium channels, which are crucial for smooth muscle contraction .

Result of Action

The result of the action of azetidine derivatives can vary. For example, Azelnidipine induces a gradual decrease in blood pressure in hypertensive patients .

Eigenschaften

IUPAC Name |

3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-11-5-9-10-7(11)6-3-8-4-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWOTULEULGVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)